molecular formula C12H8ClN B13424603 4-Chloro-1-cyanomethylnaphthalene

4-Chloro-1-cyanomethylnaphthalene

Cat. No.: B13424603
M. Wt: 201.65 g/mol
InChI Key: QMIPXEWUEHZLBR-UHFFFAOYSA-N
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Description

4-Chloro-1-cyanomethylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom and a cyanomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyanomethylnaphthalene can be achieved through several methods. One common approach involves the reaction of naphthalene with chloromethyl cyanide in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyanomethylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the cyanomethyl group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-Chloro-1-cyanomethylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyanomethylnaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

4-Chloro-1-cyanomethylnaphthalene can be compared with other naphthalene derivatives such as:

    1-Chloromethylnaphthalene: Similar structure but lacks the cyanomethyl group.

    4-Bromo-1-cyanomethylnaphthalene: Similar structure but with a bromine atom instead of chlorine.

    1-Cyanomethylnaphthalene: Similar structure but lacks the chlorine atom.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIPXEWUEHZLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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